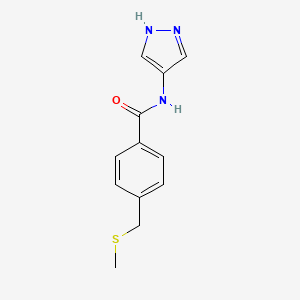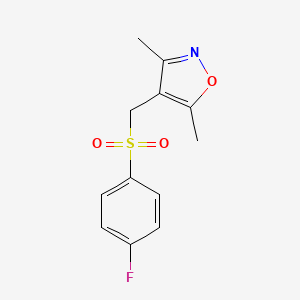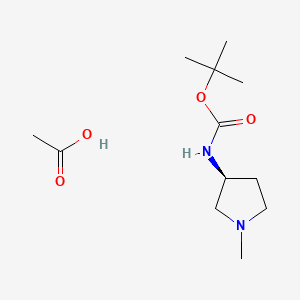
tert-Butyl (S)-(1-methylpyrrolidin-3-yl)carbamate acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (S)-(1-methylpyrrolidin-3-yl)carbamate acetate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a methylpyrrolidine moiety, and an acetate group. This compound is often used in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (S)-(1-methylpyrrolidin-3-yl)carbamate acetate typically involves the protection of amino groups using tert-butyl carbamates. The formation of Boc-protected amines and amino acids can be conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride di-tert-butyl dicarbonate (Boc2O) . The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and catalyst allows a simple and efficient, chemoselective mono-N-Boc protection of various structurally diverse amines with di-tert-butyl dicarbonate .
Industrial Production Methods: Industrial production methods for this compound may involve the use of flow microreactor systems, which are more efficient, versatile, and sustainable compared to batch processes .
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl (S)-(1-methylpyrrolidin-3-yl)carbamate acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as KMnO4 and OsO4.
Reduction: Reduction reactions can be carried out using H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, and NaBH4.
Substitution: Substitution reactions can involve nucleophiles like RLi, RMgX, RCuLi, and electrophiles like RCOCl, RCHO, and CH3I.
Common Reagents and Conditions: Common reagents used in these reactions include di-tert-butyl dicarbonate (Boc2O), trifluoroacetic acid (TFA), and various bases and nucleophiles .
Major Products: The major products formed from these reactions include Boc-protected amines, tetrasubstituted pyrroles, and other functionalized derivatives .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-Butyl (S)-(1-methylpyrrolidin-3-yl)carbamate acetate is used in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles .
Biology: In biological research, this compound is used as a protecting group for amino acids and peptides, facilitating the study of protein synthesis and function .
Medicine: In medicine, this compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates that require protection of amino groups .
Industry: Industrially, this compound is used in the production of various chemicals and materials, including lacquers, enamels, inks, adhesives, thinners, and industrial cleaners .
Mecanismo De Acción
The mechanism of action of tert-Butyl (S)-(1-methylpyrrolidin-3-yl)carbamate acetate involves the protection of amino groups through the formation of carbamates. The tert-butyl group provides steric hindrance, making the compound stable under various conditions. The Boc group can be removed under acidic conditions, releasing the free amine .
Comparación Con Compuestos Similares
tert-Butyl carbamate: Used in similar applications as a protecting group for amines.
tert-Butyl acetate: Used as a solvent in the production of lacquers, enamels, inks, adhesives, thinners, and industrial cleaners.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: A potential precursor to biologically active natural products like Indiacen A and Indiacen B.
Uniqueness: tert-Butyl (S)-(1-methylpyrrolidin-3-yl)carbamate acetate is unique due to its specific structure, which combines a tert-butyl group, a methylpyrrolidine moiety, and an acetate group. This combination provides unique reactivity and stability, making it valuable in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C12H24N2O4 |
|---|---|
Peso molecular |
260.33 g/mol |
Nombre IUPAC |
acetic acid;tert-butyl N-[(3S)-1-methylpyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C10H20N2O2.C2H4O2/c1-10(2,3)14-9(13)11-8-5-6-12(4)7-8;1-2(3)4/h8H,5-7H2,1-4H3,(H,11,13);1H3,(H,3,4)/t8-;/m0./s1 |
Clave InChI |
BMQSOSBBOFIIHQ-QRPNPIFTSA-N |
SMILES isomérico |
CC(=O)O.CC(C)(C)OC(=O)N[C@H]1CCN(C1)C |
SMILES canónico |
CC(=O)O.CC(C)(C)OC(=O)NC1CCN(C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




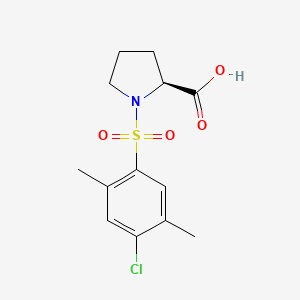





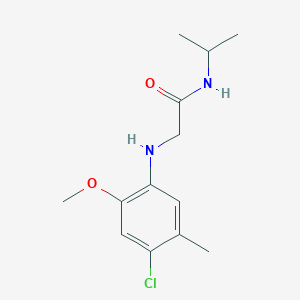
![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1S)-2-methyl-1-(1-piperidinylmethyl)propyl]thiourea](/img/structure/B14907412.png)
![2-[(4-Chlorophthalazin-1-yl)amino]ethanol](/img/structure/B14907416.png)
![2-(5-Chloro-2-oxobenzo[d]oxazol-3(2H)-yl)acetohydrazide](/img/structure/B14907417.png)
